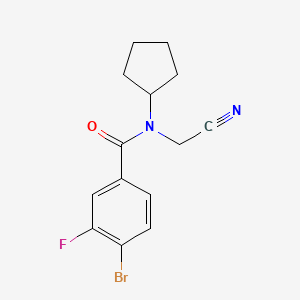

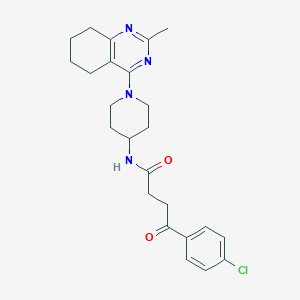

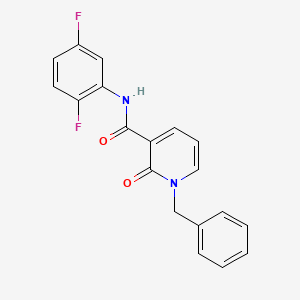

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and other physical characteristics .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity with other substances, acidity or basicity, and types of reactions the compound can undergo .Applications De Recherche Scientifique

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including bromobenzamides, showcases the transformation of these compounds into fluorinated derivatives. This process is crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals. Shainyan and Danilevich (2006) demonstrated the fluorination of 4-bromobenzamide, achieving high conversion mostly in the ring to afford predominantly fluorinated cyclohexadienecarboxamide derivatives (Shainyan & Danilevich, 2006).

Covalent Immobilization of Antibacterial Agents

Al-Bataineh et al. (2009) used a photoactive cross-linker for the immobilization of antibacterial furanone molecules on surfaces. This methodology, employing photochemical activation, could potentially be adapted for the surface functionalization of various materials with bromo-fluorobenzamide derivatives for antibacterial applications (Al‐Bataineh et al., 2009).

Lithium-Ion Battery Additives

Zhang Qian-y (2014) explored the use of bromo-fluorobenzene derivatives as bi-functional electrolyte additives for lithium-ion batteries. These additives can enhance the thermal stability and provide overcharge protection, indicating potential applications of similar bromo-fluorobenzamide compounds in energy storage technologies (Zhang Qian-y, 2014).

Halogen Bonding in Crystal Engineering

Saha, Nangia, and Jaskólski (2005) discussed the role of halogen bonding in crystal engineering, including the use of bromo and fluoro substituents. This research underlines the significance of such interactions in designing materials with desired properties, suggesting that bromo-fluorobenzamide compounds could play a role in the development of new crystalline materials (Saha, Nangia, & Jaskólski, 2005).

Environmental Monitoring

Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a hazardous chemical, in environmental samples. The probe, utilizing a bromobutyryl group, demonstrates the utility of bromo-fluorobenzamide derivatives in environmental monitoring and safety (Zhu et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O/c15-12-6-5-10(9-13(12)16)14(19)18(8-7-17)11-3-1-2-4-11/h5-6,9,11H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWWWBODKPXOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC#N)C(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(cyanomethyl)-N-cyclopentyl-3-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)

![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)

![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)